

## Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acitretin, a second-generation oral retinoid, is a systemic therapy employed in the management of severe psoriasis. Its mechanism of action involves the normalization of keratinocyte differentiation and proliferation, as well as modulation of inflammatory processes.[1][2] Clinical response to acitretin is variable among individuals, with genetic factors thought to play a significant role in this heterogeneity.[3] This technical guide provides an in-depth overview of the current knowledge on the pharmacogenomics of acitretin response in psoriasis patients, detailing genetic markers, experimental methodologies, and relevant signaling pathways.

### **Genetic Markers Associated with Acitretin Response**

Several genetic polymorphisms have been investigated for their association with acitretin treatment outcomes in psoriasis. The following tables summarize the quantitative data from key studies.



| Gene/Locus | Polymorphi<br>sm / Allele | Genotype/A<br>llele<br>associated<br>with altered<br>response            | Population    | Quantitative<br>Data                                                                                                                                                          | Reference(s |
|------------|---------------------------|--------------------------------------------------------------------------|---------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| HLA-DQA1   | DQA1 <i>02:01</i>         | Presence of<br>the allele<br>associated<br>with a better<br>response     | Han Chinese   | Relative Risk<br>(RR) = 10.34<br>(95% CI:<br>2.62–40.77),<br>p = 0.001                                                                                                        | [4]         |
| HLA-DQB1   | DQB102:02                 | Presence of<br>the allele<br>associated<br>with a better<br>response     | Han Chinese   | Relative Risk<br>(RR) = 21.01<br>(95% CI:<br>2.53–174.27),<br>p = 0.005                                                                                                       | [4]         |
| SFRP4      | rs1802073G><br>T          | GG/GT<br>genotypes<br>associated<br>with a poorer<br>response            | Chinese       | Odds Ratio (OR) for non- response = 2.570 (95% CI: 1.294– 5.107), p = 0.007. The T allele was associated with a better response (OR = 0.603, 95% CI: 0.374–0.971, p = 0.037). | [3]         |
| IL23R      | rs11209032                | AA genotype<br>associated<br>with improved<br>response<br>when acitretin | Not specified | χ2 = 6.577, p<br>= 0.02                                                                                                                                                       | [5]         |



|                             |                       | is used to<br>treat<br>secondary<br>non-response<br>to TNF-α<br>monoclonal<br>antibodies      |                   |                                                                                                                  |              |
|-----------------------------|-----------------------|-----------------------------------------------------------------------------------------------|-------------------|------------------------------------------------------------------------------------------------------------------|--------------|
| VEGFA                       | -460C>T<br>(rs833061) | TC genotype associated with a significant response; TT genotype associated with non- response | United<br>Kingdom | For TC genotype: p = 0.01. TT genotype was almost two times more likely to be associated with treatment failure. | [6]          |
| Apolipoprotei<br>n E (ApoE) | e2, e3, e4<br>alleles | No significant association with acitretin response                                            | Not specified     | Allelic distribution was similar in responders and non- responders.                                              | [3][7][8][9] |

# Experimental Protocols Patient Response Assessment: Psoriasis Area and Severity Index (PASI)

The clinical response to acitretin is commonly assessed using the Psoriasis Area and Severity Index (PASI). A PASI 75, which indicates a 75% or greater reduction in the baseline PASI score, is a standard benchmark for a good therapeutic response.

PASI Score Calculation:



The body is divided into four regions: head (10% of body surface area), upper extremities (20%), trunk (30%), and lower extremities (40%). In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is graded on a 0-4 scale (0=none, 4=very severe). The percentage of area affected in each region is also scored on a 0-6 scale (0=0%, 1=1-9%, 2=10-29%, 3=30-49%, 4=50-69%, 5=70-89%, 6=90-100%).

The final PASI score is calculated using the following formula: PASI = 0.1(Eh + Ih + Dh)Ah + 0.2(Eu + Iu + Du)Au + 0.3(Et + It + Dt)At + 0.4(El + Il + Dl)Al

Where E is erythema, I is induration, D is desquamation, A is the area score, and the subscripts h, u, t, and I refer to the head, upper extremities, trunk, and lower extremities, respectively.

#### **Genotyping Methodologies**

1. TaqMan SNP Genotyping Assay (for SNPs like SFRP4 rs1802073)

This method utilizes fluorescence-based real-time PCR to detect specific single nucleotide polymorphisms.

- DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or saliva using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit). DNA concentration and purity are determined using a spectrophotometer.
- Assay Components: Each assay consists of a pair of PCR primers and two allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM and VIC).
- Reaction Setup:
  - Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (primers and probes), and nuclease-free water.
  - Dispense the reaction mix into a 96- or 384-well PCR plate.
  - Add the genomic DNA samples to the respective wells. Include no-template controls (NTCs) and positive controls of known genotypes.
- Real-Time PCR and Analysis:



- The plate is run on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step followed by 40-50 cycles of denaturation and annealing/extension.
- During the PCR, the allele-specific probes bind to the target DNA. The 5' to 3' nuclease
  activity of the DNA polymerase cleaves the probe, separating the reporter dye from the
  quencher and generating a fluorescent signal.
- The instrument detects the fluorescence from each well, and the software plots the results on an allelic discrimination plot to determine the genotype of each sample.
- 2. Sanger Sequencing for HLA Typing (for HLA-DQA1 and HLA-DQB1)

Sanger sequencing is a method for determining the nucleotide sequence of DNA and is considered a gold standard for HLA typing.

- DNA Extraction: High-quality genomic DNA is extracted from whole blood or buccal swabs.
- PCR Amplification:
  - Specific exons of the HLA-DQA1 and HLA-DQB1 genes are amplified using locus-specific primers. For heterozygous samples with deletion alleles, group-specific primers may be used to selectively amplify alleles.[10]
  - The PCR products are purified to remove excess primers and dNTPs, often using enzymatic methods or column-based kits.

#### Cycle Sequencing:

- The purified PCR product is used as a template in a cycle sequencing reaction. This
  reaction includes a sequencing primer (either forward or reverse), DNA polymerase, the
  four standard dNTPs, and a small amount of fluorescently labeled dideoxynucleotide
  triphosphates (ddNTPs).
- When a ddNTP is incorporated into the growing DNA strand, the chain is terminated. This
  results in a mixture of DNA fragments of different lengths, each ending with a specific
  fluorescently labeled ddNTP.



- Capillary Electrophoresis and Sequence Analysis:
  - The labeled DNA fragments are separated by size using capillary electrophoresis on a genetic analyzer.
  - A laser excites the fluorescent dyes, and a detector reads the color of the dye for each fragment as it passes.
  - The sequence data is compiled, and specialized software is used to align the sequence to a reference HLA allele database to determine the specific HLA-DQA1 and HLA-DQB1 alleles present in the sample.[11]
- 3. PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) (for VEGFA -460C>T)

This technique uses restriction enzymes to cut DNA at specific recognition sites, which can be altered by a single nucleotide polymorphism.

- DNA Extraction: Genomic DNA is isolated from patient samples.
- PCR Amplification: A specific region of the VEGFA gene containing the -460C>T polymorphism is amplified using PCR with specific primers.
- Restriction Enzyme Digestion:
  - The PCR product is incubated with a restriction enzyme that recognizes a sequence present in one allele but not the other. For the -460C>T polymorphism, an appropriate enzyme is chosen that cuts at the C allele but not the T allele, or vice versa.
  - The digestion reaction is carried out at the optimal temperature for the specific enzyme.
- Gel Electrophoresis:
  - The digested DNA fragments are separated by size on an agarose gel.
  - The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.



Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype. For
example, if the C allele is cut and the T allele is not, a homozygous CC individual will show
only the smaller digested fragments, a homozygous TT individual will show only the larger
undigested fragment, and a heterozygous CT individual will show both the undigested and
digested fragments.

# Signaling Pathways and Experimental Workflows Acitretin's Primary Mechanism of Action: RAR/RXR Signaling

Acitretin exerts its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][12] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[13] This modulation of gene expression leads to the normalization of keratinocyte proliferation and differentiation.



Click to download full resolution via product page

Acitretin's primary mechanism via RAR/RXR signaling.

#### Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in psoriasis, mediating the effects of pro-inflammatory cytokines like interferons and interleukins. Acitretin has been shown to inhibit the proliferation of keratinocytes by downregulating the expression of STAT1 and STAT3.[1]





Click to download full resolution via product page

Acitretin's inhibitory effect on the JAK/STAT pathway.



#### Interference with the IL-17/IL-36 Signaling Axis

The IL-17 and IL-36 inflammatory pathways are crucial in the pathogenesis of psoriasis. IL-17A can induce the expression of IL-36 in keratinocytes, creating a pro-inflammatory feedback loop. Acitretin has been demonstrated to inhibit IL-17A-induced IL-36 expression in keratinocytes, potentially by down-regulating IκBζ.[14]



Click to download full resolution via product page

Acitretin's disruption of the IL-17/IL-36 inflammatory loop.



# **Experimental Workflow for Pharmacogenomic Study of Acitretin Response**

The following diagram illustrates a typical workflow for a pharmacogenomic study investigating the association between genetic markers and acitretin response in psoriasis patients.



Click to download full resolution via product page

A typical workflow for an acitretin pharmacogenomic study.



#### Conclusion

The pharmacogenomics of acitretin response in psoriasis is a growing field with the potential to enable personalized medicine approaches. Genetic markers in HLA, SFRP4, and VEGFA have shown promise in predicting treatment outcomes. Further research with larger, multi-ethnic cohorts is needed to validate these findings and to identify additional predictive biomarkers. A deeper understanding of the interplay between genetic variations and the molecular pathways affected by acitretin will be crucial for optimizing its use and improving patient care in psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Acitretin modulates HaCaT cells proliferation through STAT1- and STAT3-dependent signaling PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acitretin: A Review of its Pharmacology and Therapeutic Use PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Inflammatory Factor SNP May Serve as a Promising Biomarker for Acitretin to Alleviate Secondary Failure of Response to TNF-a Monoclonal Antibodies in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Apolipoprotein E gene polymorphisms are associated with psoriasis but do not determine disease response to acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apolipoproteins in Psoriasis: The Effect of Acitretin Treatment and UVB Phototherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vascular Endothelial Growth Factor Variants (936C/T, 634C/G, 2578A/C) and Their Genotype—Haplotype Association with Recurrent Implantation Failure in Infertile Women: A Single-Center Analytical Study - PMC [pmc.ncbi.nlm.nih.gov]



- 11. cd-genomics.com [cd-genomics.com]
- 12. What is the mechanism of Acitretin? [synapse.patsnap.com]
- 13. Acitretin StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacogenomics of Acitretin Response in Psoriasis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800088#pharmacogenomics-of-acitretin-response-in-psoriasis-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com